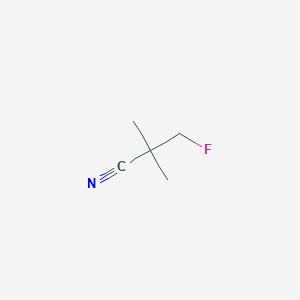
2-Nitro-4-(trifluoromethyl)benzoyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitro-4-(trifluoromethyl)benzoyl fluoride (NTFB) is an organic compound that is commonly used in scientific research. It is a colorless, volatile liquid with a molecular weight of 219.09 g/mol and a melting point of -48 °C. NTFB is widely used in organic synthesis and as a reagent in various laboratory experiments. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Applications De Recherche Scientifique
2-Nitro-4-(trifluoromethyl)benzoyl fluoride is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in organic synthesis and in the synthesis of other compounds. In addition, 2-Nitro-4-(trifluoromethyl)benzoyl fluoride is used as an intermediate in the synthesis of a variety of compounds, including heterocyclic compounds, dyes, and drugs.
Mécanisme D'action
2-Nitro-4-(trifluoromethyl)benzoyl fluoride is a versatile reagent that can be used in a variety of organic synthesis reactions. It is a strong nucleophile and can react with electron-deficient substrates, such as aldehydes and ketones, to form new carbon-carbon bonds. In addition, 2-Nitro-4-(trifluoromethyl)benzoyl fluoride can be used to form carbon-heteroatom bonds, such as carbon-nitrogen bonds, by reacting with amines or nitriles.
Biochemical and Physiological Effects
2-Nitro-4-(trifluoromethyl)benzoyl fluoride is not known to have any significant biochemical or physiological effects. It is not toxic or carcinogenic, and is not known to be mutagenic or teratogenic. However, it is important to note that 2-Nitro-4-(trifluoromethyl)benzoyl fluoride is a volatile liquid and should be handled with care in the laboratory.
Avantages Et Limitations Des Expériences En Laboratoire
2-Nitro-4-(trifluoromethyl)benzoyl fluoride has several advantages when used in laboratory experiments. It is a versatile reagent that can be used in a variety of organic synthesis reactions. It is also relatively inexpensive and has a low boiling point, which makes it easy to handle and store. Additionally, 2-Nitro-4-(trifluoromethyl)benzoyl fluoride is not known to have any significant biochemical or physiological effects.
However, there are some limitations to using 2-Nitro-4-(trifluoromethyl)benzoyl fluoride in laboratory experiments. It is a strong nucleophile and can react with electron-deficient substrates, which can lead to unwanted side reactions. Additionally, 2-Nitro-4-(trifluoromethyl)benzoyl fluoride is a volatile liquid and should be handled with care to avoid spills and accidents.
Orientations Futures
2-Nitro-4-(trifluoromethyl)benzoyl fluoride has several potential future applications. For example, it could be used in the synthesis of novel pharmaceuticals or agrochemicals. It could also be used to synthesize heterocyclic compounds, dyes, and other organic compounds. Additionally, 2-Nitro-4-(trifluoromethyl)benzoyl fluoride could be used to synthesize compounds with new and improved properties, such as enhanced solubility or improved stability. Finally, 2-Nitro-4-(trifluoromethyl)benzoyl fluoride could be used in the development of new catalytic systems and in the synthesis of complex organic molecules.
Méthodes De Synthèse
2-Nitro-4-(trifluoromethyl)benzoyl fluoride is synthesized from the reaction of 2-nitrobenzoyl chloride (NBC) and trifluoromethanesulfonic anhydride (TFMS) in anhydrous dimethylformamide (DMF). The reaction occurs in the presence of a catalytic amount of triethylamine (TEA). The reaction proceeds in two steps: first, NBC reacts with TFMS to form the intermediate product 2-nitro-4-(trifluoromethyl)benzoyl chloride (2-Nitro-4-(trifluoromethyl)benzoyl fluorideC), and then 2-Nitro-4-(trifluoromethyl)benzoyl fluorideC undergoes a nucleophilic substitution reaction with TEA to form 2-Nitro-4-(trifluoromethyl)benzoyl fluoride. The overall reaction is as follows:
NBC + TFMS → 2-Nitro-4-(trifluoromethyl)benzoyl fluorideC
2-Nitro-4-(trifluoromethyl)benzoyl fluorideC + TEA → 2-Nitro-4-(trifluoromethyl)benzoyl fluoride
Propriétés
IUPAC Name |
2-nitro-4-(trifluoromethyl)benzoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4NO3/c9-7(14)5-2-1-4(8(10,11)12)3-6(5)13(15)16/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMYLQSBRWYRHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-4-(trifluoromethyl)benzoyl fluoride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-tert-Butylphenyl)methyl]-2-methylpiperazine](/img/structure/B6329001.png)


![2-Methyl-1-{[2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6329014.png)
![2-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6329017.png)







